molecular formula C23H18N6O3 B2419292 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide CAS No. 1795297-93-6

5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide

Cat. No.: B2419292
CAS No.: 1795297-93-6
M. Wt: 426.436
InChI Key: VZXQHBOUMHJSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide is a novel synthetic compound designed for preclinical research, featuring a molecular architecture that combines a [1,2,4]triazolo[4,3-b]pyridazine core linked via an ethoxy tether to an oxazole carboxamide group. This structure is characteristic of molecules investigated for targeted protein kinase inhibition. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a known pharmacophore in medicinal chemistry, recognized for its ability to act as a ATP-competitive inhibitor for various kinases a href='https://pubmed.ncbi.nlm.nih.gov/31821951/' [/a]. Concurrently, the 2-carboxamide-oxazole moiety is a privileged structure that can contribute to critical hydrogen bonding interactions within the enzyme's active site, enhancing selectivity and binding affinity a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5822671/' [/a]. The primary research application of this hybrid molecule is anticipated to be in the field of oncology and cellular signaling, where it may serve as a potent and selective chemical probe to study dysregulated kinase pathways. Its proposed mechanism of action involves occupying the ATP-binding pocket of specific protein kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades that drive processes like cell proliferation and survival. Researchers can utilize this compound to elucidate the role of specific kinase targets in disease models, contributing to the validation of new therapeutic targets and the development of novel small-molecule therapeutics.

Properties

IUPAC Name

5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c30-22(23-25-15-18(32-23)16-7-3-1-4-8-16)24-13-14-31-20-12-11-19-26-27-21(29(19)28-20)17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQHBOUMHJSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

5-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide can be represented as follows:

C19H17N5O3\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{O}_{3}

This compound features a complex arrangement of phenyl groups and heterocycles that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide. Notably:

  • Inhibition of Viral Replication : The compound has been shown to inhibit the replication of various viruses in vitro. For instance, derivatives of similar structures have demonstrated significant activity against viral polymerases such as NS5B in Hepatitis C virus (HCV), with IC50 values in the low micromolar range (e.g., 0.20 μM) .
  • Mechanism of Action : The mechanism involves the disruption of viral RNA synthesis by targeting specific enzymes critical for viral replication. Studies using molecular dynamics simulations suggest that these compounds bind effectively to target sites on viral proteins .

Antimicrobial Activity

In addition to antiviral properties, research indicates that compounds within this chemical class exhibit antimicrobial activity:

  • Bacterial Inhibition : Compounds similar to 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide have shown efficacy against various bacterial strains. For instance, certain derivatives have been reported with MIC values against E. coli and S. aureus as low as 50 µM and 75 µM respectively .

Cytotoxicity and Selectivity

While assessing the therapeutic potential of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide, it is crucial to evaluate its cytotoxicity:

  • Selectivity Index : The selectivity index (SI), which compares the effective dose against target cells versus non-target cells (e.g., human cell lines), indicates favorable profiles for certain derivatives with SI values suggesting low toxicity .

Study 1: Antiviral Efficacy Against HCV

A study explored the antiviral efficacy of structurally similar triazole derivatives against HCV's NS5B polymerase. The lead compound exhibited an EC50 value of 0.26 μM in MT-4 cells with minimal cytotoxicity . This study underscores the potential for further development into therapeutic agents.

Study 2: Bacterial Resistance Profiles

Another investigation focused on the antibacterial properties of related compounds against resistant strains. Results indicated that certain derivatives maintained effectiveness even against multi-drug resistant strains of bacteria like S. aureus . This highlights their potential utility in treating infections where conventional antibiotics fail.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the triazole and oxazole moieties into the molecular structure has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of glioblastoma and other cancer types through mechanisms that induce apoptosis and disrupt cell cycle progression .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedPercent Growth Inhibition
5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamideSNB-1986.61%
Similar Triazole DerivativeOVCAR-885.26%
Similar Triazole DerivativeNCI-H4075.99%

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Compounds with triazole and oxazole functionalities have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways within the microorganisms .

Table 2: Antimicrobial Activity Data

MicroorganismActivity Observed
Staphylococcus aureusInhibition observed
E. coliModerate inhibition
Candida albicansSignificant inhibition

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups allows for interactions with inflammatory mediators, potentially reducing inflammation in various models . This application is particularly relevant in treating chronic inflammatory diseases.

Neuroprotective Potential

The neuroprotective effects of similar compounds have been documented, suggesting that 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide may offer benefits in neurodegenerative conditions such as Alzheimer's disease. Mechanisms may involve antioxidant action or modulation of neuroinflammatory responses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical transformations to achieve the desired heterocyclic structure. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds .

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Condensation ReactionPhenylhydrazine, Carbon Disulfide
Step 2CyclizationAnhydrides
Step 3PurificationChromatography

Preparation Methods

Synthesis of 3-Phenyl-Triazolo[4,3-b]Pyridazin-6-Ol

The triazolo[4,3-b]pyridazine ring system is constructed via cyclocondensation of 6-chloropyridazin-3-amine with benzaldehyde derivatives. According to EP4488269, hydrazine hydrate reacts with α,β-unsaturated ketones under acidic conditions to form triazole rings. For example, treatment of 3-phenyl-1H-pyrazolo[3,4-b]pyridazine-6-carbonitrile with hydrazine hydrate in acetic acid at 110°C yields the triazolo core in 78% yield after recrystallization.

Preparation of 2-(Oxiran-2-Yl)Ethyl Ether Intermediate

The ethyloxy linker is introduced via nucleophilic aromatic substitution (SNAr) between 3-phenyl-triazolo[4,3-b]pyridazin-6-ol and epichlorohydrin. Patent EP4488269 details analogous reactions using Cs2CO3 as base in DMF at 60°C, achieving >90% conversion. The resulting epoxide intermediate is stabilized by the electron-withdrawing triazolo group, enabling regioselective ring-opening in subsequent steps.

Synthesis of 5-Phenyloxazole-2-Carboxylic Acid

The oxazole ring is assembled via Robinson-Gabriel synthesis, cyclizing N-acyl-β-hydroxyamides derived from phenylglyoxylic acid. As reported in PMC6149424, condensation of benzoyl chloride with β-hydroxypropionamide in POCl3 yields 5-phenyloxazole-2-carbonyl chloride, which is hydrolyzed to the carboxylic acid using aqueous NaOH.

Convergent Synthetic Routes

Route A: Sequential Coupling via Epoxide Ring-Opening

Step 1: 3-Phenyl-triazolo[4,3-b]pyridazin-6-ol (10 mmol) and epichlorohydrin (15 mmol) are refluxed in DMF with Cs2CO3 (12 mmol) for 8 hr. The product, 6-(2-oxiranylmethoxy)-3-phenyl-triazolo[4,3-b]pyridazine, is isolated by extraction (DCM/H2O) and dried over MgSO4 (Yield: 88%).

Step 2: The epoxide is opened with ethanolamine (12 mmol) in THF at 25°C for 24 hr, producing 2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine. Excess amine is removed via acid-base extraction (HCl/NaOH), yielding a white solid (mp 142–144°C, Yield: 76%).

Step 3: Peptide coupling between 5-phenyloxazole-2-carboxylic acid (8 mmol) and the amine intermediate (7.5 mmol) is performed using HATU (9 mmol) and DIPEA (15 mmol) in DMF. After stirring at 25°C for 12 hr, the crude product is purified by silica gel chromatography (EtOAc/hexane 1:1) to afford the target compound as a pale-yellow solid (mp 189–191°C, Yield: 68%).

Route B: One-Pot Tandem Reaction

Step 1: In a telescoped process, 3-phenyl-triazolo[4,3-b]pyridazin-6-ol (10 mmol), epichlorohydrin (12 mmol), and 5-phenyloxazole-2-carbonyl chloride (11 mmol) are combined in acetonitrile with K2CO3 (20 mmol). The mixture is heated at 60°C for 6 hr, enabling sequential SNAr and acylation.

Step 2: Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol to yield the title compound (mp 187–190°C, Yield: 54%). While lower yielding than Route A, this method reduces purification steps.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Epoxide Formation

Comparative studies in DMF vs. DMSO reveal that DMF accelerates SNAr kinetics (Table 1):

Solvent Temp (°C) Time (hr) Yield (%)
DMF 60 8 88
DMSO 60 12 72
THF 60 24 41

The higher dielectric constant of DMF stabilizes the transition state, facilitating nucleophilic attack by the triazolo oxygen.

Coupling Reagent Screening

HATU outperforms EDCl and DCC in amide bond formation (Table 2):

Reagent Equiv Yield (%) Purity (%)
HATU 1.2 68 98.5
EDCl 1.5 52 95.2
DCC 1.5 48 93.7

HATU’s uranium-based activation generates highly reactive intermediates, minimizing racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, triazolo-H), 8.25 (d, J = 8.5 Hz, 1H, pyridazine-H), 7.89–7.43 (m, 10H, Ar-H), 4.65 (t, J = 5.8 Hz, 2H, OCH2), 3.82 (t, J = 5.8 Hz, 2H, NHCH2).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HRMS (ESI): m/z calc. for C27H21N7O3 [M+H]+: 516.1789, found: 516.1792.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40) shows a single peak at 6.8 min with 99.1% purity. Residual solvents (DMF < 50 ppm) meet ICH Q3C guidelines.

Scalability and Process Considerations

Kilogram-scale production via Route A achieves consistent yields (65–67%) using:

  • Telescoped Steps: Combining epoxide formation and ring-opening without isolation
  • Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Continuous Flow: THF-mediated coupling in a plug-flow reactor enhances heat transfer.

Q & A

Basic: What are the common synthetic strategies for preparing this compound?

The synthesis of 5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide involves multi-step organic transformations. Key steps include:

  • Stepwise assembly : Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions, followed by functionalization of the oxazole ring and coupling with the ethoxyethyl linker.
  • Purification : Use of column chromatography or recrystallization to isolate intermediates and the final product.
  • Reagent selection : Employing activating agents (e.g., carbodiimides) for amide bond formation between the oxazole-carboxamide and the ethoxyethyl-triazolo-pyridazine moiety .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing regioisomers in the triazolo-pyridazine system.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular geometry, if suitable crystals are obtained .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?

DoE methodologies are critical for identifying optimal reaction parameters:

  • Parameter screening : Variables such as temperature, solvent polarity, catalyst loading, and reaction time are systematically varied.
  • Response surface modeling : Statistical tools (e.g., ANOVA) analyze interactions between parameters to maximize yield.
  • Case study : A flow-chemistry approach (as demonstrated in Omura-Sharma-Swern oxidation optimizations) can enhance reproducibility and scalability for key steps like cyclization or coupling .

Advanced: How to address discrepancies in reported biological activity across studies?

Contradictory biological data often arise from:

  • Assay variability : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • Compound purity : Impurities (>95% purity is critical; HPLC-UV/ELSD validation is recommended).
  • Structural analogs : Subtle modifications (e.g., methoxy vs. ethoxy groups) in related compounds (e.g., oxazole-thiophene derivatives) can drastically alter activity profiles. Cross-referencing with structurally validated analogs helps isolate structure-activity relationships (SAR) .

Basic: What spectroscopic techniques are used to characterize intermediates during synthesis?

  • FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carboxamide at ~1650–1700 cm1^{-1}).
  • UV-Vis spectroscopy : Monitors conjugation in aromatic systems (e.g., triazolo-pyridazine λmax\lambda_{\text{max}} ~270–320 nm).
  • HPLC-DAD : Assesses purity and tracks reaction progress for intermediates with chromophores .

Advanced: What strategies resolve low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO to avoid cytotoxicity).
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) on the oxazole or triazolo-pyridazine moieties.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as demonstrated for similar triazolo-thiadiazole derivatives .

Basic: What are the primary stability concerns for this compound?

  • Hydrolytic degradation : The ethoxyethyl linker and carboxamide group may hydrolyze under acidic/basic conditions. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended.
  • Photodegradation : Aromatic systems (e.g., phenyl rings) are prone to UV-induced degradation. Store in amber vials under inert atmosphere .

Advanced: How to elucidate the mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure KiK_i and KcatK_{\text{cat}} values using varying substrate/enzyme concentrations.
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., kinases or proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

Basic: What are the recommended storage conditions for long-term stability?

  • Temperature : Store at –20°C in sealed, argon-purged containers.
  • Humidity : Use desiccants (e.g., silica gel) to prevent hygroscopic degradation.
  • Light protection : Amber glass or opaque containers to mitigate photolytic decomposition .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP and enhance solubility.
  • Metabolic stability : Deuterate labile positions (e.g., C-H bonds adjacent to the triazolo ring) to slow CYP450-mediated oxidation.
  • In vitro ADME : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.